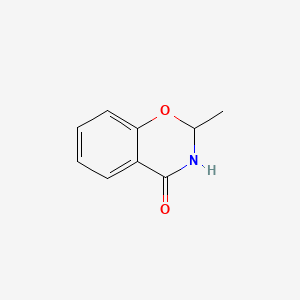

2-Methyl-2H-1,3-benzoxazin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

20602-57-7 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-methyl-2,3-dihydro-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C9H9NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) |

InChI Key |

MOFJSTXFUSYCDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1NC(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2h 1,3 Benzoxazin 4 3h One and Analogues

Established and Novel Synthetic Routes

Multi-Step Chemical Synthesis from Precursors

The classical and most direct synthesis of 2-methyl-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with an excess of acetic anhydride (B1165640). uomosul.edu.iqchemicalbook.com This method proceeds by heating the reactants, which leads to the formation of the desired benzoxazinone (B8607429) derivative. uomosul.edu.iq The excess acetic anhydride is typically removed under reduced pressure to yield the product. chemicalbook.com

A more contemporary multi-step approach involves the initial formation of an N-acylanthranilic acid, which is then cyclized to the benzoxazinone. For instance, N-acyl anthranilic acids can be refluxed with acetic anhydride to yield 2-substituted benzoxazinones. uomosul.edu.iq Similarly, the reaction of anthranilic acid with acyl chlorides, such as N-phthaloylglycine chloride, in the presence of a base like triethylamine, first produces an intermediate acid amide. This intermediate can then be cyclized using an agent like cyanuric chloride to afford the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. mdpi.com

Another versatile multi-step synthesis involves the copper-catalyzed decarboxylative coupling of readily available anthranilic acids and α-keto acids. nih.gov This one-pot method, utilizing copper(I) chloride as a catalyst, proceeds under mild conditions to furnish a variety of 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones in yields up to 87%. nih.gov The reaction is believed to proceed through a key amidation step. nih.gov The scope of this reaction is demonstrated by the successful coupling of various substituted anthranilic acids with different α-keto acids, as shown in the table below.

| Anthranilic Acid Derivative | α-Keto Acid | Yield (%) |

|---|---|---|

| Anthranilic acid | Phenylglyoxylic acid | 87 |

| 5-Chloroanthranilic acid | Phenylglyoxylic acid | 85 |

| 5-Nitroanthranilic acid | Phenylglyoxylic acid | 51 |

| Anthranilic acid | Pyruvic acid | 78 |

Cyclization Reactions for Ring Formation

Cyclization reactions represent a cornerstone in the synthesis of the 1,3-benzoxazin-4-one ring system. These methods often provide efficient access to the core structure through the formation of the heterocyclic ring from acyclic precursors.

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been ingeniously applied to the synthesis of benzoxazinones. wikipedia.org A notable application is the Passerini-Smiles coupling, a multicomponent reaction that allows for the straightforward formation of these heterocyclic structures. researchgate.netsemanticscholar.org This strategy involves the reaction of electron-deficient phenols, isocyanides, and carbonyl derivatives. semanticscholar.org The resulting adducts can then undergo a subsequent base-triggered cyclization and a second Smiles rearrangement to form the benzoxazinone ring. semanticscholar.org This approach offers a high degree of molecular diversity by allowing for variation in three different starting materials. semanticscholar.org For example, Passerini-Smiles adducts derived from 2-fluoro-4-nitrophenols can undergo this cascade to yield substituted benzoxazinones. semanticscholar.org

Palladium catalysis has emerged as a powerful tool for constructing the benzoxazinone scaffold. One such method is the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. acs.org This one-pot, three-component reaction proceeds in the presence of carbon monoxide and a palladium catalyst to afford 2-substituted-4H-3,1-benzoxazin-4-ones in good to excellent yields. acs.org The reaction mechanism is thought to involve the in situ formation of an amide from the o-iodoaniline and acid chloride, followed by oxidative addition to Pd(0), CO insertion, and subsequent intramolecular cyclization. acs.org This methodology tolerates a range of functional groups on the o-iodoaniline precursor, including nitrile and hydroxyl groups. acs.org

| o-Iodoaniline Derivative | Acid Chloride | Yield (%) |

|---|---|---|

| 2-Iodoaniline | Benzoyl chloride | 95 |

| 4-Methyl-2-iodoaniline | Benzoyl chloride | 92 |

| 4-Cyano-2-iodoaniline | Benzoyl chloride | 81 |

| 2-Iodoaniline | 4-Methoxybenzoyl chloride | 94 |

Another palladium-catalyzed approach involves the intramolecular C-O bond formation from N-(2-bromophenyl) amides. rsc.org This method provides a route to 2H-1,4-benzoxazin-3-(4H)-ones, an isomer of the 1,3-benzoxazinone system.

While not a direct synthesis of the benzoxazinone ring itself, the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene (B1212753) compounds is a significant chemical transformation of the pre-formed ring. rsc.orgcapes.gov.br Under basic conditions, active methylene compounds undergo C-acylation by the benzoxazinone. rsc.orgresearchgate.net This reaction opens the oxazinone ring and forms an intermediate N-acetyl anthranilate derivative. researchgate.net Subsequent cyclization of these intermediates does not regenerate a benzoxazinone but leads to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are compounds of considerable biological importance. rsc.orgcapes.gov.br This transformation highlights the reactivity of the benzoxazinone core as an acylating agent and its utility in constructing other heterocyclic systems. researchgate.net

Condensation reactions are a fundamental and widely used method for the synthesis of 1,3-benzoxazin-4-ones. A common approach is the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.gov This transformation can be performed under both thermal and microwave-assisted conditions to yield 2-substituted-benzo[d] nih.govresearchgate.net-oxazin-4-ones. nih.gov

Another important condensation strategy is the reaction of anthranilic acids with aldehydes in the presence of a cyclizing agent. For example, an iodine-catalyzed oxidative cascade sequence using anthranilic acid and various aryl aldehydes provides an appealing, transition-metal-free route to 2-arylbenzoxazin-4-ones. nih.gov Similarly, using acetic anhydride as the cyclizing agent under ultrasound conditions with anthranilic acids and aryl aldehydes leads to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.gov The use of cyanuric chloride in combination with dimethylformamide (DMF) also serves as an effective cyclizing system for the reaction between anthranilic acids and aldehydes. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like benzoxazinones from simple starting materials in a single step, enhancing efficiency and atom economy. A notable example involves the reaction of an anthranilic acid, an orthoester, and an amine under microwave conditions to yield 3-substituted quinazolin-4(3H)-ones, which are structurally related to benzoxazinones and can be derived from them. researchgate.net Another approach describes a one-pot synthesis of 2H-1,3-benzoxazines starting from ketones, which utilizes an imino-pyridine directing group to facilitate a copper-directed sp2 hydroxylation followed by an oxidative intramolecular C-O bond formation. nih.gov This method has been successfully applied to the gram-scale synthesis of a 2H-1,3-benzoxazine derived from benzophenone. nih.gov

Furthermore, a domino, one-pot palladium-catalyzed carbonylation/cyclization strategy has been reported for preparing 2-amino-4H-1,3-benzoxazin-4-ones from ortho-iodophenols and cyanamides. nih.gov Similarly, an ultrasound-assisted, one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride provides N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov

Synthesis of Specific 2-Methyl-2H-1,3-benzoxazin-4(3H)-one Derivatives

The functionalization of the this compound core is crucial for modulating its biological activity. A variety of synthetic methods have been developed to introduce diverse substituents and functional groups onto the benzoxazinone scaffold.

The reaction of 4H-3,1-benzoxazin-4-ones with various nitrogen nucleophiles is a well-established method for the synthesis of 2,3-disubstituted quinazolin-4-ones. bu.edu.eg For instance, 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one reacts with nitrogen nucleophiles such as hydroxylamine (B1172632) hydrochloride, 4-aminoacetophenone, and ethanolamine (B43304) to yield the corresponding 3-substituted-4(3H)-quinazolinones. semanticscholar.org Similarly, the reaction of 6-iodo-2-methyl-benzo acs.orgnih.govoxazin-4-one with formamide, hydrazine (B178648) hydrate, hydroxylamine hydrochloride, and various amines leads to a range of quinazolinone derivatives. bu.edu.eg The reaction typically proceeds via a ring-opening of the benzoxazinone by the nucleophile, followed by cyclization to form the quinazolinone ring. researchgate.net

The incorporation of sulfur can be achieved to produce thioxo-containing analogues. While direct reactions with sulfur nucleophiles are less commonly reported for ring transformation, the synthesis of benzothiazinones, which are sulfur analogues of benzoxazinones, can be accomplished through various routes, indicating the feasibility of sulfur incorporation in related heterocyclic systems. researchgate.netmdpi.com

The development of asymmetric methods for the synthesis of chiral benzoxazinones is of great interest due to the stereospecificity often observed in biological systems. An efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been developed, providing chiral 2-substituted 1,4-benzoxazin-3-ones in excellent yields (up to 99%) and high enantioselectivities (up to 99% ee). acs.orgnih.gov This reaction demonstrates good functional group compatibility and can be performed on a gram scale with low catalyst loadings. nih.gov

Another approach involves the kinetic resolution of racemic benzoxazinones through an iridium-catalyzed asymmetric intramolecular allylation, which furnishes a range of chiral benzoxazinones and 4H-3,1-benzoxazines with high enantioselectivity. nih.govacs.org This method has shown broad substrate scope and good functional group tolerance. acs.org

The introduction of other heterocyclic moieties onto the benzoxazinone framework can lead to novel compounds with enhanced biological properties. A palladium/copper-mediated coupling-cyclization strategy has been employed to synthesize 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole (B1671886) or benzofuran (B130515) moieties. nih.gov In this method, an o-iodoanilide or o-iodophenol is coupled with a propargyloxy-substituted benzoxazinone to construct the target molecules. nih.gov

Derivatives containing a triazole ring have also been synthesized. For example, 2-hydroxyphenyl substituted 1,2,4-triazoles can be prepared from 4H-benzoxazines. researchgate.net The synthesis of triazole-containing benzoxazines has been achieved through multi-step reaction sequences starting from 2-aminophenol (B121084) and diethyl bromomalonate, leading to compounds like 2H,4H-2-[2'H-3'-thioxo-4'-substituted phenyl-1',2',4'-triazole-5-yl]-3,4-dihydro-3-oxo-1,4-benzoxazine. nih.gov

Thioxo-containing analogues of benzoxazinones are of interest due to their potential biological activities. The synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one thio derivatives has been reported. nih.govacs.org Furthermore, the condensation of salicylaldehyde (B1680747) with thiourea (B124793) in acetonitrile (B52724) can yield (2-thioxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)thiourea. researchgate.net The replacement of the oxygen atom in the benzoxazinone ring with sulfur to form benzothiazinones has also been explored, with synthetic procedures allowing for the preparation of these analogues. researchgate.net For instance, 1,4-benzothiazinones can be synthesized from 2-aminothiophenol (B119425) and ethyl bromoalkanoates in the presence of a base. mdpi.com

| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |

| Salicylaldehyde, Thiourea | Acetonitrile, heat | (2-thioxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)thiourea | researchgate.net |

| 2-Aminothiophenol, Ethyl bromoalkanoate | KOH, MeOH | 1,4-Benzothiazinone derivative | mdpi.com |

Green Chemistry Principles in Benzoxazinone Synthesis

The application of green chemistry principles to the synthesis of benzoxazinones aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

An eco-friendly synthesis of benzoxazines and benzothiazines has been developed using polyethylene (B3416737) glycol (PEG-400) as a reaction medium at ambient temperature under solvent-free conditions. researchgate.netderpharmachemica.com This protocol offers excellent yields and avoids the use of hazardous solvents. researchgate.net Another green approach utilizes deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, for the synthesis of quinazolinones from benzoxazinone intermediates. researchgate.net DESs act as both the solvent and catalyst, are biodegradable, and have low toxicity. researchgate.net

Furthermore, the synthesis of novel benzoxazine (B1645224) monomers from bio-based resources like sesamol (B190485) and furfurylamine (B118560) aligns with the green chemistry principle of using renewable feedstocks. researchgate.net The use of preferred "green" solvents like ethanol (B145695) and ethyl acetate (B1210297) in the synthesis and purification processes further enhances the sustainability of these methods. Microwave-assisted synthesis has also been employed as a green technique to accelerate reactions and improve yields in the preparation of quinazolinones from benzoxazinones. researchgate.net

| Green Chemistry Approach | Key Features | Example Application | Reference(s) |

| PEG-400 mediated synthesis | Solvent-free, ambient temperature, excellent yields | Synthesis of benzoxazines and benzothiazines | researchgate.netderpharmachemica.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, acts as solvent and catalyst | Synthesis of quinazolinones from benzoxazinones | researchgate.netresearchgate.net |

| Bio-based feedstocks | Use of renewable starting materials | Synthesis of benzoxazine monomers from sesamol and furfurylamine | researchgate.net |

| Microwave-assisted synthesis | Faster reaction times, improved yields | Synthesis of 3-aryl quinazolinones | researchgate.net |

Optimization and Efficiency in Benzoxazinone Synthetic Pathways

The synthesis of this compound and its analogues has evolved significantly from classical methods, with modern research focusing on the optimization of reaction pathways to enhance efficiency, improve yields, reduce environmental impact, and increase substrate scope. Key strategies in this optimization include the development of advanced catalytic systems, the use of non-conventional energy sources, and the implementation of green chemistry principles.

A foundational method for synthesizing this compound involves the reaction of anthranilic acid with an excess of acetic anhydride upon heating. uomosul.edu.iqchemicalbook.com While effective, this approach often requires harsh conditions. Consequently, numerous optimized methodologies have been developed.

Catalytic Strategies

The choice of catalyst is pivotal in enhancing the efficiency of benzoxazinone synthesis. Transition-metal catalysts, particularly those based on copper and palladium, have been extensively used to facilitate C-O and C-N bond formations crucial for the benzoxazinone ring system.

Copper Catalysis: Copper-catalyzed reactions offer a mild and efficient route. For instance, a one-pot decarboxylative coupling using copper(I) chloride (CuCl) to react anthranilic acids with α-keto acids produces 2-substituted-4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones in yields up to 87%. nih.gov Another approach involves a copper-catalyzed tandem intramolecular C-N coupling/rearrangement process. organic-chemistry.org Copper catalysis has also been employed in one-pot procedures for synthesizing thiolated benzoxazinones via a cyclization and diazo-capture strategy. mdpi.com

Palladium Catalysis: Palladium catalysts are effective for carbonylation reactions to construct the benzoxazinone core. Substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides using palladium-catalyzed carbonylation with paraformaldehyde as an inexpensive and stable carbonyl source. organic-chemistry.org Similarly, a heterogeneous palladium catalyst has been used for the carbonylative coupling of 2-iodoanilines with aryl iodides, offering high functional group tolerance and good yields. organic-chemistry.org Palladium-catalyzed tandem reactions, such as the coupling of 2-functionalized aryl azides with isocyanides followed by intramolecular cyclization, have proven effective for producing 2-alkylaminobenzoxazinones. mdpi.com

Biocatalysis and Organocatalysis: In line with green chemistry principles, biocatalysts have emerged as a viable alternative. The lipase (B570770) Candida antarctica lipase B (Novozym 435) has been found to catalyze a novel decarboxylative Michael addition for synthesizing 1,4-benzoxazinone derivatives under mild conditions, achieving moderate to high yields (51–90%) without side-product formation. nih.gov Transition-metal-free approaches have also been developed, such as an iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling of anthranilic acids and isocyanides. nih.gov

| Catalyst System | Reactants | Key Advantages | Yield (%) |

|---|---|---|---|

| CuCl | Anthranilic acids and α-keto acids | Mild conditions, one-pot reaction | Up to 87 |

| Palladium | N-(o-bromoaryl)amides and paraformaldehyde | Inexpensive carbonyl source, good yields | Good |

| Novozym 435 (Lipase) | 1,4-Benzoxazinones and chalcones | Mild conditions, no side products, green chemistry | 51–90 |

| Iodine/TBHP | Anthranilic acids and isocyanides | Transition-metal-free, mild conditions | Moderate |

| Pd/C-CuI-PPh3 | o-Iodoanilides and terminal alkynes | Coupling-cyclization strategy | Not specified |

Influence of Reaction Conditions and Techniques

Optimizing reaction parameters and employing modern synthetic techniques can dramatically improve the efficiency of benzoxazinone synthesis.

Microwave and Ultrasound Irradiation: Non-conventional energy sources have been shown to accelerate reaction rates and improve yields. Microwave-assisted acid-catalyzed reactions of anthranilic acids with orthoesters have been studied for the formation of benzoxazinones. nih.govmdpi.com Similarly, ultrasound irradiation has been used for the one-pot synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones from anthranilic acids and aryl aldehydes in the presence of acetic anhydride, offering excellent yields under transition-metal-free conditions. nih.gov

Solvent-Free and Novel Solvent Systems: Eliminating conventional organic solvents aligns with the goals of green chemistry. A mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones has been achieved through solvent-assisted grinding. organic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and low-cost, have also been used as both the reaction medium and catalyst. researchgate.net Catalyst-free reactions using water as a solvent have been reported for the synthesis of benzoxazinones from α-keto acids and 2-aminophenols. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. A protocol for synthesizing substituted benzotriazin-4(3H)-ones, a related class of compounds, utilizes a photocyclization reaction under violet light in a continuous flow reactor, achieving excellent yields in a short residence time without catalysts. nih.govacs.org This highlights the potential of flow technology for related heterocyclic syntheses.

| Technique | Reactants | Conditions | Advantages |

|---|---|---|---|

| Microwave Irradiation | Anthranilic acids, ortho esters | Acid-catalyzed | Accelerated reaction times |

| Ultrasound Irradiation | Anthranilic acids, aryl aldehydes | Acetic anhydride, solvent-free | Excellent yields, transition-metal-free |

| Solvent-Assisted Grinding | N-substituted anthranilic acids | 2,4,6-trichloro-1,3,5-triazine/PPh3 | Mild, convenient, solvent-free |

| Deep Eutectic Solvents (DES) | Benzoxazinone, primary amines | Heating at 80 °C | Green medium and catalyst |

Process Simplification

One-pot, tandem, and multicomponent reactions are highly efficient as they reduce the number of intermediate isolation and purification steps, saving time, resources, and minimizing waste. A three-component condensation reaction between acyl chlorides, anthranilic acid, and acetic anhydride under microwave irradiation using a super-magnetic nano-hybrid catalyst is a prime example of a highly efficient, one-pot, solvent-free method. researchgate.net Another efficient one-pot strategy involves a domino, Pd-catalyzed carbonylation/cyclization to prepare 2-amino-4H-1,3-benzoxazin-4-ones from ortho-iodophenols and cyanamides. nih.gov These streamlined processes represent a significant advancement in the efficient production of diverse benzoxazinone libraries.

Structure Activity Relationship Sar Studies of 2 Methyl 2h 1,3 Benzoxazin 4 3h One Derivatives

Analysis of Substituent Effects on Molecular Activity

The biological activity of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one derivatives can be significantly modulated by the introduction of various substituents on the benzoxazinone (B8607429) core. The nature, position, and electronic properties of these substituents play a pivotal role in determining the compound's interaction with its biological target.

A key observation is that the introduction of a nitro group at the 7-position of the benzoxazinone ring, combined with various substitutions on the 2-aryl moiety, can lead to significant anti-proliferative and pro-apoptotic effects. The electronic nature of the substituents on the 2-aryl ring, ranging from electron-donating groups like methoxy (B1213986) to electron-withdrawing groups like halogens, influences the potency. For example, compounds with a 4-chlorophenyl or a 3-nitrophenyl group at the 2-position exhibited notable cytotoxic activity. nih.gov

The following interactive data table summarizes the in vitro anticancer activity of a series of 7-nitro-2-aryl-4H-benzo[d] sapub.orgnih.govoxazin-4-one derivatives against the HeLa cancer cell line, illustrating the impact of different substituents on the 2-aryl ring.

Furthermore, studies on other classes of benzoxazinones have highlighted the importance of the substituent at the C2 position. For instance, in a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, the length of the alkyl chain was found to be a determinant of antifungal activity. This suggests that steric factors and lipophilicity at this position are critical for optimal interaction with the fungal target. nih.gov

Positional Isomerism and Stereochemical Influence on Activity Profiles

The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, can have a profound impact on its biological activity. While extensive research on the specific influence of these factors on this compound derivatives is limited, general principles from medicinal chemistry and studies on related heterocyclic systems provide valuable insights.

Positional Isomerism: The location of substituents on the benzoxazinone scaffold can drastically alter the molecule's electronic distribution, conformation, and ability to interact with a biological target. For example, moving a substituent from one position to another on the aromatic ring can affect the molecule's ability to form key hydrogen bonds or engage in hydrophobic interactions within a receptor's binding site. Although specific studies on positional isomers of substituted this compound are not widely available, research on other heterocyclic compounds has consistently demonstrated the importance of isomeric positioning for pharmacological activity.

Stereochemical Influence: The this compound core contains a chiral center at the C2 position when the substituent is other than a hydrogen atom. This means that the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While the stereoselective synthesis and biological evaluation of individual enantiomers of this compound derivatives are not extensively documented in the available literature, it is a critical area for future investigation. The separation and testing of individual enantiomers would provide a more precise understanding of the SAR and could lead to the development of more potent and selective therapeutic agents with a reduced risk of off-target effects.

Rational Design Principles for Modulating Biological Functions

The rational design of this compound derivatives with tailored biological functions relies on a deep understanding of their SAR and the molecular interactions with their biological targets. By systematically modifying the chemical structure, it is possible to enhance desired activities and minimize unwanted side effects.

One of the key principles in the rational design of benzoxazinone-based compounds is the identification and optimization of interactions with the target protein. For example, in the design of benzoxazinone derivatives as Factor Xa inhibitors, molecular modeling and SAR studies were combined to identify key binding interactions. nih.gov This involved modifying substituents to enhance interactions with specific pockets within the enzyme's active site, leading to a significant increase in inhibitory potency. nih.gov

Another important design principle is the modulation of the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. These properties are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of polar groups can improve solubility, while the modification of metabolically labile sites can enhance the compound's half-life in the body.

The following interactive data table presents a selection of 2-substituted 4H-3,1-benzoxazin-4-one derivatives and their inhibitory activity against various biological targets, illustrating how structural modifications can be rationally applied to achieve desired biological effects.

Molecular modeling and computational chemistry are powerful tools in the rational design process. Techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of benzoxazinone derivatives with their biological activity. nih.gov These models can then be used to virtually screen new compounds and prioritize them for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 2h 1,3 Benzoxazin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one and its derivatives, docking simulations are employed to identify potential biological targets and elucidate the molecular basis of their activity.

While specific docking studies on this compound are not extensively detailed in the available literature, research on closely related benzoxazinone (B8607429) derivatives provides valuable insights into their potential ligand-target interactions. These studies often target enzymes and proteins crucial in pathological processes, such as bacterial enzymes and proteins involved in inflammation or cancer.

For instance, molecular docking of various 2,3-substituted 1,3-benzoxazin-4-one derivatives has been performed to evaluate their antimicrobial potential. These studies have identified key interactions with bacterial enzymes like dihydrofolate reductase and undecaprenyl-diphosphate synthase. Similarly, derivatives have been docked against the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-resistant Staphylococcus aureus (MRSA), a critical target for anti-MRSA drugs. upm.edu.my The simulations reveal that the benzoxazine (B1645224) core acts as a scaffold, with substituents forming crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. For example, docking studies on certain quinazolin-4-ones, which are structurally related, showed interactions with amino acids such as Agn104, Lys273, and Tyr297 in the active site of penicillin-binding protein 2a. semanticscholar.org

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-protein complex. Lower binding energy values suggest a more stable interaction. The interactions typically involve hydrogen bonds with specific amino acid residues (e.g., asparagine) and hydrophobic interactions with non-polar residues. upm.edu.my

Table 1: Representative Molecular Docking Data for Benzoxazine Derivatives Against Bacterial Targets

| Compound Type | Target Protein | PDB ID | Key Interacting Residues (Example) | Binding Energy (kcal/mol, Example Range) |

| 2,3-Substituted Benzoxazin-4-one | S. aureus enzyme | 3FYV | Not Specified | Moderate to High Affinity |

| Dihydro-2H-1,3-benzoxazine | Penicillin-Binding Protein 2a | - | Asn-545 | High Affinity |

| N-Methyl Quinazolin-4-one | Penicillin-Binding Protein 2a | 6Q9N | Agn104, Lys273, Tyr297 | -4.2 |

These findings suggest that this compound could also exhibit interactions with similar biological targets, with the methyl group at the 2-position potentially influencing binding specificity and affinity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are applied to understand its fundamental chemical properties.

Studies on the closely related 2-methyl-4H-benzoxazin-4-one have provided significant data on its molecular geometry. researchgate.net Ab initio calculations (HF/6–31G**) have been used to optimize the geometry of the molecule. researchgate.net These calculations show that the benzoxazinone fragment is planar, a finding that is in good agreement with experimental X-ray crystallography data for similar compounds. researchgate.netresearchgate.net The planarity is attributed to the π-system conjugation across the bicyclic structure.

Key findings from these calculations include:

Bond Angles: Significant distortion is observed in the bond angles around the carbonyl carbon atom (C4). For example, in a nitro-substituted derivative, the O=C–C angle was found to be approximately 127.2°, while the O–C–C angle was 115.0°. researchgate.net This distortion is an intrinsic intramolecular effect rather than a result of crystal packing forces. researchgate.net

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These computational analyses confirm the structural features and provide a basis for understanding the molecule's reactivity in chemical reactions.

Table 2: Selected Calculated Geometrical Parameters for the Benzoxazinone Core

| Parameter | Description | Typical Calculated Value (in derivative) | Reference |

| Planarity | Dihedral angle of the bicyclic system | Near planar | researchgate.net |

| O=C–C Angle | Bond angle at the carbonyl group | ~127° | researchgate.net |

| O–C–C Angle | Bond angle at the carbonyl group | ~115° | researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties of a compound. nih.gov These predictions help to identify molecules with favorable drug-like characteristics, reducing the likelihood of late-stage failures in clinical trials. mdpi.com For this compound, various computational models can predict its ADME profile.

The predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular properties. mdpi.com

Lipinski's Rule of Five: This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 g/mol

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

This compound generally adheres to these rules, suggesting it has the potential for good oral absorption.

Other predicted ADME properties for benzoxazinone-like structures include:

Gastrointestinal (GI) Absorption: Predicted to be high. researchgate.net

Blood-Brain Barrier (BBB) Permeation: Variable, depending on specific substitutions, but often predicted to be possible.

Cytochrome P450 (CYP) Inhibition: Benzoxazinone derivatives are screened for their potential to inhibit key metabolic enzymes like CYP2D6 or CYP3A4. This is crucial for avoiding drug-drug interactions.

Bioavailability Radar: This visual tool assesses drug-likeness by plotting properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. For many benzoxazinone derivatives, the radar indicates a favorable profile for oral bioavailability. researchgate.net

Table 3: Predicted ADME Properties for a Typical Benzoxazinone Scaffold

| Property | Description | Predicted Outcome |

| Molecular Weight | Mass of the molecule | < 500 g/mol (Favorable) |

| LogP | Lipophilicity | < 5 (Favorable) |

| H-Bond Donors | Number of donor groups (e.g., OH, NH) | < 5 (Favorable) |

| H-Bond Acceptors | Number of acceptor atoms (e.g., O, N) | < 10 (Favorable) |

| GI Absorption | Absorption from the gut | High |

| BBB Permeant | Ability to cross the blood-brain barrier | Yes/No (structure dependent) |

| P-glycoprotein Substrate | Efflux pump interaction | Likely No |

| CYP Isozyme Inhibition | Inhibition of metabolic enzymes | Low to moderate potential |

Conformational Analysis and Stereochemical Aspects

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the analysis focuses on the puckering of the oxazine (B8389632) ring and the orientation of the methyl substituent.

As established by quantum chemical calculations and X-ray studies of related compounds, the benzoxazinone fused ring system is largely planar. researchgate.net The dihydro-2H-1,3-benzoxazine ring, which is not fully aromatic, can theoretically adopt conformations such as a semi-chair or a semi-boat. However, the fusion to the benzene (B151609) ring and the presence of the carbonyl group and the C=N double bond in the 4H-isomer significantly flattens the structure.

The key stereochemical aspect of this compound is the chiral center at the C2 position, which bears the methyl group. This means the compound can exist as two enantiomers: (R)-2-Methyl-2H-1,3-benzoxazin-4(3H)-one and (S)-2-Methyl-2H-1,3-benzoxazin-4(3H)-one.

The orientation of the methyl group at this chiral center can be described as either pseudo-axial or pseudo-equatorial relative to the plane of the heterocyclic ring. The preferred conformation would be the one that minimizes steric hindrance. Computational studies on substituted heterocyclic systems often show a preference for the bulkier group to occupy a pseudo-equatorial position to reduce steric strain. nih.gov The relative stability of these conformers can be determined by calculating their potential energies, which is crucial for understanding how the molecule interacts with chiral environments like enzyme active sites.

Analytical and Spectroscopic Characterization in Academic Research of 2 Methyl 2h 1,3 Benzoxazin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For the related isomeric structure, 2-methyl-4H-3,1-benzoxazin-4-one, characteristic signals are observed for the methyl group and the aromatic protons. In this compound, distinct resonances are expected for the methyl protons (CH₃), the methine proton at the C2 position, the amine proton (NH), and the four protons of the benzene (B151609) ring. The specific chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, signals corresponding to the methyl carbon, the C2 and C4 carbons of the oxazine (B8389632) ring, and the six carbons of the aromatic ring are anticipated. The chemical shift of the C4 carbon is notably influenced by the adjacent carbonyl group, typically appearing in the downfield region of the spectrum. Studies on related benzoxazine (B1645224) structures have shown that substituent effects on ¹³C NMR chemical shifts are particularly useful for configurational and conformational analysis.

A representative, though not identical, ¹³C NMR spectral analysis for a substituted 1,3-benzoxazin-4-one derivative shows key chemical shifts that help in identifying the core structure. For instance, the carbonyl carbon (-CO) of the lactam typically resonates around 168 ppm, while the carbon attached to the nitrogen and methyl group (N-C-Me) appears near 70 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 1,3-Benzoxazin-4-one Derivative

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (Lactam) | ~168.54 |

| N-C-O | ~88.86 |

| N-C-Me | ~69.75 |

| Aromatic Carbons | 115-145 |

| Methyl (-CH₃) | ~25.95 |

Data adapted from a study on a related derivative to illustrate typical chemical shift regions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound. HRMS, in particular, provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

The molecular formula for this compound is C₉H₉NO₂, corresponding to a monoisotopic mass of approximately 163.0633 Da. HRMS analysis can verify this mass with high precision (typically within a few parts per million), distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion peak, mass spectrometry reveals characteristic fragmentation patterns that offer further structural insights. The technique also allows for the identification of various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) molecules.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M+K]⁺ | 202.02648 |

| [M+NH₄]⁺ | 181.09714 |

| [M-H]⁻ | 162.05604 |

Source: Predicted data from PubChem.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The key functional groups in this molecule that give rise to characteristic IR absorption bands include the N-H bond of the amide, the C=O bond of the lactam, the C-O-C ether linkage within the oxazine ring, and the C-H bonds of the aromatic and methyl groups.

C=O Stretch: A strong absorption band, characteristic of the carbonyl group in a six-membered lactam ring, is expected in the region of 1680-1660 cm⁻¹.

N-H Stretch: A moderate absorption band for the N-H stretch is typically observed around 3400-3200 cm⁻¹.

C-O-C Stretch: The asymmetric and symmetric stretching modes of the C-O-C group in the oxazine ring are expected to appear around 1230 cm⁻¹ and 1030 cm⁻¹, respectively.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400-3200 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Lactam) | 1680-1660 | Strong |

| C-O-C Asymmetric Stretch | ~1230 | Strong |

X-ray Crystallography for Solid-State Structure Determination

For benzoxazine derivatives, X-ray diffraction studies have revealed that the six-membered oxazine ring typically adopts a non-planar conformation, such as a half-chair or a sofa conformation. In the case of a related compound, 1-(2-Oxo-3,4-dihydro-2H-1,3-benzoxazin-4-yl)urea, the oxazine ring was found to adopt a slightly distorted sofa conformation. A crystallographic study of this compound would determine its specific conformation and provide detailed data on its crystal system, space group, and unit cell dimensions, as well as insights into intermolecular interactions like hydrogen bonding that stabilize the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula, C₉H₉NO₂. A close agreement between the experimental and calculated values serves as crucial evidence for the sample's purity and elemental composition.

**Table 4: Theoretical Elemental Composition of this compound (C₉H₉NO₂) **

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 66.25 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.56 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.59 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.61 |

| Total | - | - | 163.176 | 100.00 |

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound and for separating it from reaction byproducts or impurities.

Reverse-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of benzoxazinone (B8607429) derivatives. In a typical RP-HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or phosphoric acid to improve peak shape. The method's parameters, including the mobile phase composition, flow rate, and column temperature, are optimized to achieve effective separation. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Future Research Directions and Translational Perspectives for 2 Methyl 2h 1,3 Benzoxazin 4 3h One Research

Development of Next-Generation Benzoxazinone (B8607429) Scaffolds for Enhanced Activity

The development of next-generation benzoxazinone scaffolds is a critical step toward enhancing the therapeutic potential of this class of compounds. The core structure of 2-Methyl-2H-1,3-benzoxazin-4(3H)-one offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. Researchers are actively exploring the synthesis of novel derivatives with the aim of improving potency, selectivity, and pharmacokinetic profiles.

The benzoxazinone nucleus is a recurring motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antibacterial, antiviral, and antifungal properties. nih.govmdpi.com This inherent biological activity makes the benzoxazinone scaffold an attractive starting point for the development of new therapeutic agents. By strategically modifying the substituents on the aromatic ring and at the 2-position of the oxazinone ring, it is possible to modulate the compound's interaction with its biological targets.

For instance, the introduction of different functional groups can lead to derivatives with enhanced antimicrobial or anticancer efficacy. ontosight.ai The exploration of structure-activity relationships (SAR) is crucial in this endeavor, as it provides valuable insights into the chemical features required for optimal biological activity. The goal is to design and synthesize novel benzoxazinone scaffolds that not only exhibit potent therapeutic effects but also possess favorable drug-like properties, such as improved solubility and metabolic stability.

Advanced Synthetic Methodologies for Diverse Chemical Libraries

The creation of diverse chemical libraries of benzoxazinone derivatives is essential for the discovery of new lead compounds. This necessitates the development of advanced and efficient synthetic methodologies that allow for the rapid and versatile construction of the benzoxazinone core and its analogues.

Traditionally, 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives have been synthesized by heating anthranilic acids with acetic anhydride (B1165640). uomosul.edu.iq Other established methods include the cyclization of N-acyl anthranilic acids and the reaction of anthranilic acid with isocyanate derivatives. uomosul.edu.iq

More recently, innovative synthetic strategies have emerged, expanding the toolkit available to medicinal chemists. These include:

Palladium/Copper-Mediated Coupling-Cyclization: This strategy has been successfully employed to synthesize 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole (B1671886) or benzofuran (B130515) moieties. nih.gov

Use of Novel Cyclization Agents: Cyanuric chloride has been utilized as an effective cyclization agent in the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.com

Transition-Metal-Free Cascade Reactions: An iodine-catalyzed oxidative cascade sequence has been developed for the synthesis of 2-arylbenzoxazin-4-ones from anthranilic acid and aldehydes. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been investigated to accelerate the synthesis of various benzoxazinone derivatives. researchgate.net

These advanced methodologies not only improve the efficiency and scope of benzoxazinone synthesis but also enable the creation of more complex and diverse chemical libraries for biological screening.

Elucidation of Novel Biological Targets and Mechanistic Pathways

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their rational development as therapeutic agents. While a range of biological effects have been reported, the specific molecular targets and signaling pathways involved often remain to be fully elucidated.

Benzoxazinone derivatives have been shown to interact with a variety of biological targets, including enzymes and DNA, leading to the inhibition of microbial growth or cancer cell proliferation. ontosight.ai Some specific targets that have been identified or proposed include:

Serine Proteases: 4H-3,1-benzoxazin-4-ones are known inhibitors of serine proteases, acting through enzyme acylation. eg.net

Phosphodiesterase 4B (PDE4B): Certain 2H-1,3-benzoxazin-4(3H)-one derivatives have been evaluated for their in vitro inhibitory potential against PDE4B. nih.gov

Methionyl-tRNA Synthetase: The anticancer activity of 2-phenyl-4H-benzo[d] uomosul.edu.iqchemicalbook.comoxazin-4-one has been investigated through its potential inhibition of methionyl-tRNA synthetase. ubaya.ac.id

Acetylcholinesterase: Novel compounds containing a benzo nih.govuomosul.edu.iqoxazin-3(4H)-one moiety have shown inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's disease. nih.gov

Future research should focus on identifying and validating novel biological targets for this class of compounds. This will involve a combination of experimental approaches, such as affinity chromatography, proteomics, and genetic screening, to pinpoint the specific proteins and pathways that are modulated by benzoxazinone derivatives. A thorough understanding of their mechanism of action will be instrumental in optimizing their therapeutic efficacy and minimizing potential side effects.

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery. In the context of this compound research, computational methods can significantly accelerate the identification and optimization of lead compounds.

Molecular docking studies, for example, can be used to predict the binding modes of benzoxazinone derivatives to their biological targets. ubaya.ac.id This information can guide the rational design of new analogues with improved binding affinity and selectivity. Computational tools can also be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds, helping to prioritize candidates with favorable pharmacokinetic profiles.

Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of benzoxazinone derivatives, aiding in the understanding of their chemical properties and reaction mechanisms. nih.gov The synergy between computational predictions and experimental validation is a powerful strategy for streamlining the drug discovery process, reducing the time and resources required to bring new therapeutic agents to the clinic.

Exploration of Benzoxazinone Derivatives in Emerging Biotechnological Applications

Beyond their traditional roles in medicine, benzoxazinone derivatives are being explored for their potential in a range of emerging biotechnological applications. Their unique chemical structures and functional properties make them attractive candidates for the development of novel materials and tools for biological research.

One area of interest is their use in the development of functional polymers and optoelectronic materials. nih.govmdpi.com The benzoxazine (B1645224) core can be incorporated into polymer backbones to create materials with tailored thermal and mechanical properties. Additionally, the photophysical properties of certain benzoxazine derivatives are being investigated for their potential use in optical applications. mdpi.com

In the field of agrochemicals, benzoxazinones have been identified as plant allelochemicals with phytotoxic activity, suggesting their potential as natural herbicides. nih.gov They have also served as a starting point for the development of insecticidal compounds. nih.govnih.gov

Furthermore, the development of novel benzoxazinone derivatives as corrosion inhibitors is another promising area of research. researchgate.net The ability of these compounds to protect metal surfaces from corrosion has potential applications in various industrial settings.

As our understanding of the chemistry and biology of this compound and its derivatives continues to grow, so too will the scope of their potential applications in biotechnology and beyond.

Q & A

Q. What are the established synthetic routes for 2-methyl-2H-1,3-benzoxazin-4(3H)-one and its derivatives, and how are reaction conditions optimized?

Methodological Answer:

- Nucleophilic substitution and cyclization : A common route involves reacting 2-phenyl-3,1-benzoxazin-4(3H)-one with thiosemicarbazide under reflux in ethanol, followed by cyclization with chloroacetic acid .

- Mechanochemical synthesis : Substituted benzoxazinones can be synthesized using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) under solvent-free conditions, enabling rapid and high-yield reactions .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) are adjusted based on spectroscopic monitoring (e.g., TLC, IR) and computational modeling (e.g., DFT for transition-state analysis) .

Q. How are structural and electronic properties of this compound characterized experimentally and computationally?

Methodological Answer:

- X-ray crystallography : Used to resolve bond lengths, angles, and crystal packing (e.g., mean C–C bond length = 1.39 Å in related benzoxazinone derivatives) .

- Spectroscopy : IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions .

- Computational methods : DFT (B3LYP/6-31G**) calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and thermodynamic stability (ΔG < 0 for spontaneous reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for benzoxazinone derivatives (e.g., antithrombotic vs. cytotoxic effects)?

Methodological Answer:

- Comparative assays : Use standardized in vitro models (e.g., human platelet aggregation assays for antithrombotic activity vs. MTT assays for cytotoxicity) .

- Structure-activity relationship (SAR) : Modify substituents at C-2 and C-3 positions (e.g., trifluoromethyl groups enhance metabolic stability but may increase cytotoxicity) .

- Computational docking : Predict binding affinities to targets (e.g., thrombin vs. DNA topoisomerase) using AutoDock Vina or Schrödinger Suite .

Q. What experimental and theoretical approaches are used to study DNA interactions of benzoxazinone derivatives?

Methodological Answer:

- UV-Vis and fluorescence spectroscopy : Monitor hypochromism and binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹ for groove binding) .

- Viscometric titrations : Detect DNA lengthening (intercalation) or shortening (groove binding) .

- DFT and MD simulations : Calculate charge transfer, binding energy (ΔG ~ -25 kcal/mol), and stability of drug-DNA complexes .

Q. How are thermodynamic parameters (ΔH, ΔS, ΔG) derived from spectroscopic data to explain benzoxazinone stability and reactivity?

Methodological Answer:

- Van’t Hoff analysis : Plot lnK vs. 1/T from variable-temperature UV-Vis data to calculate ΔH and ΔS .

- Isothermal titration calorimetry (ITC) : Directly measures enthalpy changes during ligand-DNA binding .

- DFT-based thermochemistry : Predicts Gibbs free energy changes (ΔG) for tautomerization or degradation pathways .

Q. What challenges arise in synthesizing enantiomerically pure benzoxazinones, and how are they addressed?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization reactions .

- X-ray crystallography with anomalous dispersion : Assign absolute configurations of crystallized enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.